2,2'-((Pentamethylenedioxy)di-p-phenylene)disuccinimide
Description
Properties
CAS No. |
87367-92-8 |
|---|---|
Molecular Formula |
C25H26N2O6 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-[4-[5-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]pentoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H26N2O6/c28-22-14-20(24(30)26-22)16-4-8-18(9-5-16)32-12-2-1-3-13-33-19-10-6-17(7-11-19)21-15-23(29)27-25(21)31/h4-11,20-21H,1-3,12-15H2,(H,26,28,30)(H,27,29,31) |
InChI Key |
AWTCEAFSXKGJBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity starting materials and controlled reaction conditions is crucial to ensure the consistency and quality of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide .
Scientific Research Applications
2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Mechanism of Action
The mechanism of action of 2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physical Properties
The compound is structurally related to other disuccinimide derivatives differing in the length of the methylene chain (Table 1). These analogs include:
- 2,2'-((Hexamethylenedioxy)di-p-phenylene)disuccinimide (CAS 87367-93-9): Features a six-carbon chain.
- 2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide (CAS 87367-86-0): Contains a single methylene unit.
Table 1: Structural and Physical Comparison
| Compound | Methylene Chain Length | CAS Number | Molecular Flexibility | Key Applications |
|---|---|---|---|---|
| Target compound (Pentamethylene derivative) | 5 carbons | Not explicitly listed | Moderate | Polymer crosslinking, drug delivery |
| Hexamethylene derivative | 6 carbons | 87367-93-9 | Higher | Hydrophobic coatings |
| Methylene derivative | 1 carbon | 87367-86-0 | Low | Rigid polymer matrices |
Key Observations :
- Solubility : Longer methylene chains (e.g., hexamethylene) increase hydrophobicity, reducing water solubility. The target compound’s pentamethylene chain balances moderate solubility in polar aprotic solvents like DMF or DMSO .
- Thermal Stability : Shorter chains (e.g., methylene) enhance rigidity, improving thermal stability in polymer applications .
Functional Comparisons
- Drug Conjugation : The target compound’s succinimide groups enable covalent binding to amine-containing biomolecules (e.g., proteins), similar to lysine disuccinimide (). However, lysine disuccinimide lacks aromatic rigidity, making it less suitable for high-temperature applications .
- Material Hardness : demonstrates that rigid imides like the methylene derivative enhance hardness in alkyd resins. The target compound’s intermediate chain length offers a balance between flexibility and mechanical strength .
Biological Activity
2,2'-((Pentamethylenedioxy)di-p-phenylene)disuccinimide is a synthetic compound notable for its unique structural features, which include two p-phenylene units linked by a pentamethylenedioxy bridge and terminated with disuccinimide groups. This compound has garnered attention in biological research due to its potential interactions with various biomolecules, leading to significant implications in drug development and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 442.49 g/mol
- Key Functional Groups :
- Pentamethylenedioxy bridge
- Succinimide groups
The structural characteristics of this compound contribute to its stability and reactivity, making it a versatile reagent in biological assays.
Research indicates that this compound exhibits biological activity primarily through its ability to form stable complexes with biomolecules. The disuccinimide moieties facilitate interactions with various targets, potentially influencing biochemical pathways such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with cell surface receptors, modulating signaling pathways.
Applications in Drug Development
The unique properties of this compound make it suitable for various applications in drug development:
- Targeted Drug Delivery : Its ability to form complexes allows for the potential design of targeted drug delivery systems.
- Biochemical Assays : It serves as a useful reagent in biochemical assays due to its interaction specificity.
Case Studies and Research Findings
-
Interaction with Biomolecules :
- A study demonstrated that this compound effectively binds to proteins involved in cellular signaling pathways, suggesting its role as a modulator of cellular functions .
- In Vivo Studies :
- Toxicity Profile :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide | CHNO | Lacks pentamethylene linker | Moderate enzyme inhibition |
| 4-(N-succinimidyl)-1-methylpiperazine | CHNO | Smaller size, different linkage | Higher reactivity with amines |
The comparison highlights the enhanced stability and specificity of this compound due to its unique structural features.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2,2'-((Pentamethylenedioxy)di-p-phenylene)disuccinimide, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reduction of disuccinimide derivatives using agents like LiAlH4 (as in bicyclo[2.2.2]octene systems) may offer insights into optimizing reducing conditions for imide groups . Critical parameters include solvent polarity (e.g., anhydrous THF or DMF), temperature (60–100°C for imide formation), and stoichiometric control of pentamethylenedioxy bridging agents. Monitoring reaction progress via TLC or in situ FTIR is advised to minimize byproducts.
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer : Use a combination of / NMR to confirm the pentamethylenedioxy linkage and succinimide carbonyl signals (δ ~170–175 ppm). Mass spectrometry (HRMS-ESI) validates molecular weight, while XRD (via SHELX refinement) resolves crystallographic ambiguities, particularly for steric hindrance around the disuccinimide groups . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with attention to hydrolysis byproducts under acidic/basic conditions .
Q. How should researchers handle solubility challenges during experimental workflows?
- Methodological Answer : The compound’s limited solubility in non-polar solvents (e.g., ether, acetone) necessitates polar aprotic solvents like DMSO or DMF. Pre-saturation of solvents with nitrogen can mitigate oxidative degradation. For biological assays, consider derivatization (e.g., PEGylation) or co-solvents (ethanol-water mixtures) to enhance solubility, referencing protocols for structurally related amidine derivatives .
Advanced Research Questions
Q. What mechanistic insights govern the compound’s reactivity in polymer substitution applications?
- Methodological Answer : The rigid disuccinimide structure mimics phthalates in polymer matrices, enabling hydrogen bonding with hydroxyl groups in bio-based resins. Mechanistic studies should employ DFT calculations to map electron density around the imide nitrogens, correlating with experimental DSC/TGA data on thermal stability (e.g., decomposition >250°C). Diels-Alder cycloaddition (as in lysine disuccinimide systems) may further enhance crosslinking efficiency .
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
- Methodological Answer : Single-crystal XRD refined via SHELXL is critical for distinguishing between stereoisomers (e.g., axial vs. equatorial pentamethylenedioxy conformers). For twinned crystals, use SHELXD for phase determination and SHELXE for density modification. Compare experimental bond angles with computational models (Mercury Software) to validate intramolecular strain .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : If NMR suggests planar symmetry but XRD reveals conformational distortion, perform variable-temperature NMR to assess dynamic equilibria. Cross-validate with solid-state CP/MAS NMR. For unresolved discrepancies, employ synchrotron XRD to enhance resolution and detect minor polymorphs .
Q. How does hydrolysis under varying pH conditions impact experimental reproducibility?
- Methodological Answer : Under acidic conditions (pH <3), succinimide rings hydrolyze to succinic acid derivatives, detectable via NMR (disappearance of δ ~5.3 ppm singlet). Buffer reactions at neutral pH (PBS, pH 7.4) and conduct stability studies using accelerated aging protocols (40°C/75% RH). Compare degradation pathways with structurally similar amidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
